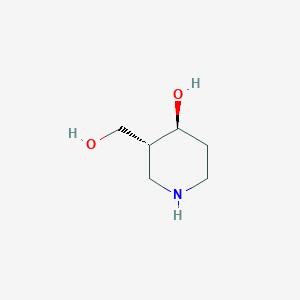

trans-3-(Hydroxymethyl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(3R,4S)-3-(hydroxymethyl)piperidin-4-ol |

InChI |

InChI=1S/C6H13NO2/c8-4-5-3-7-2-1-6(5)9/h5-9H,1-4H2/t5-,6+/m1/s1 |

InChI Key |

FQOGWNRPPJMSEC-RITPCOANSA-N |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1O)CO |

Canonical SMILES |

C1CNCC(C1O)CO |

Origin of Product |

United States |

Synthetic Methodologies for Trans 3 Hydroxymethyl Piperidin 4 Ol and Analogs

Stereoselective Synthesis of Piperidinol Frameworks

The controlled installation of multiple stereocenters on the piperidine (B6355638) ring is a formidable challenge. Chemists have devised a variety of strategies to address this, including enantiodivergent syntheses, diastereoselective ring construction, and the use of chiral auxiliaries to guide the stereochemical outcome of reactions.

Enantiodivergent Approaches to trans-3-(Hydroxymethyl)piperidin-4-ol

Enantiodivergent synthesis provides access to both enantiomers of a chiral molecule from a single chiral source. This is a highly efficient strategy in asymmetric synthesis. A notable enantiodivergent approach to trans-3,4-disubstituted piperidines, a core structural feature of the target molecule, utilizes a chiral auxiliary derived from (R)-phenylglycinol. nih.gov

This strategy involves the reaction of (R)-phenylglycinol with methyl 5-oxopentanoate (B1240814) to form a bicyclic lactam. Under kinetic control, the cis-fused lactam is the major product, while thermodynamic conditions yield the trans-fused isomer. These separable diastereomeric lactams can then be converted into α,β-unsaturated lactams. Subsequent conjugate addition of an appropriate nucleophile, followed by reduction, affords either enantiomer of the desired trans-3,4-disubstituted piperidine. The choice of the starting bicyclic lactam diastereomer dictates which enantiomer of the final product is obtained. nih.gov

While this specific methodology has been exemplified in the synthesis of compounds like (+)- and (-)-paroxetine, the principles can be conceptually applied to the synthesis of this compound by selecting appropriate nucleophiles and subsequent functional group manipulations. nih.gov

| Chiral Auxiliary | Key Intermediate | Reaction | Product | Enantiomeric Series | Ref |

| (R)-phenylglycinol | cis-Bicyclic lactam | Conjugate addition, Reduction | (-)-trans-3,4-disubstituted piperidine | (3S,4S) | nih.gov |

| (R)-phenylglycinol | trans-Bicyclic lactam | Conjugate addition, Reduction | (+)-trans-3,4-disubstituted piperidine | (3R,4R) | nih.gov |

Diastereoselective Strategies for Piperidine Ring Construction

Diastereoselective reactions are fundamental in constructing specific stereoisomers of substituted piperidines. Several strategies have been developed to achieve high levels of diastereocontrol in the formation of the piperidine ring.

One common approach is the hydrogenation of substituted pyridines . The pre-existing substituents on the pyridine (B92270) ring direct the facial selectivity of the hydrogenation, leading to the formation of specific diastereomers of the resulting piperidine. The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome.

Another powerful method involves a C–H activation–cyclization–reduction cascade . This one-pot procedure can lead to highly substituted tetrahydropyridines with excellent diastereoselectivity. For instance, a rhodium(I)-catalyzed C–H activation of an imine followed by coupling with an alkyne and subsequent electrocyclization generates a dihydropyridine (B1217469) intermediate. In situ reduction with an acid and a borohydride (B1222165) source can then furnish the desired piperidine derivative as a single diastereomer. The stereochemistry is controlled during the kinetically controlled protonation of the dihydropyridine and the subsequent face-selective hydride reduction. nih.gov

Michael additions to chiral α,β-unsaturated lactams also provide a reliable route to diastereomerically enriched piperidines. The stereochemical outcome of the conjugate addition is directed by the existing stereocenter(s) in the lactam, often leading to the formation of the trans product with high selectivity. researchgate.net

| Strategy | Key Transformation | Diastereoselectivity | Ref |

| C–H Activation–Cyclization–Reduction | Rh(I)-catalyzed C–H activation, electrocyclization, and diastereoselective reduction | >95% | nih.gov |

| Michael Addition | Conjugate addition to a chiral didehydropiperidinecarboxylate | High | researchgate.net |

Chiral Auxiliary-Mediated Syntheses of Functionalized Piperidines

Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. After the desired stereocenter(s) have been established, the auxiliary is removed. This approach has been widely applied to the asymmetric synthesis of piperidines.

Carbohydrate-derived auxiliaries , such as those based on arabinopyranosylamine, have proven effective in the stereoselective synthesis of piperidine derivatives. These auxiliaries leverage the steric and stereoelectronic properties of the carbohydrate scaffold to direct the approach of reagents to a C=N bond, leading to high diastereoselectivity in reactions like the domino Mannich–Michael reaction. This strategy has been used to synthesize variously substituted piperidinones, which are versatile intermediates for further elaboration. researchgate.net

Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile chiral auxiliaries. These are readily prepared in both enantiomeric forms and allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. This methodology provides access to a wide range of enantiopure polysubstituted piperidines. researchgate.netscispace.com

| Chiral Auxiliary | Reaction Type | Intermediate | Diastereoselectivity | Ref |

| D-Arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones | High | researchgate.net |

| (R)-Phenylglycinol | Conjugate addition to α,β-unsaturated lactam | trans-3,4-substituted 2-piperidone | High | nih.gov |

Core Piperidine Ring Formation Reactions

The construction of the piperidine ring itself is a critical step in the synthesis of this compound and its analogs. Intramolecular cyclization reactions are particularly powerful for this purpose, as they can efficiently generate the cyclic framework.

Intramolecular Cyclization Pathways

Intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group) is a direct and efficient method for piperidine ring formation. This reaction typically proceeds through the in situ formation of a cyclic iminium ion, which is then reduced to the corresponding piperidine.

A classic example is the double reductive amination (DRA) of a 1,5-dicarbonyl compound with an amine. This method is highly effective for the synthesis of polyhydroxylated piperidines, often starting from carbohydrate-derived dialdehydes. The stereochemistry of the hydroxyl groups in the final product is inherited from the starting sugar. chim.itresearchgate.net

The reductive amination of δ-amino aldehydes is another direct route to piperidines. The precursor δ-amino aldehyde can be generated in situ, and its cyclization under reductive conditions furnishes the piperidine ring. This strategy has been utilized in the synthesis of various piperidine alkaloids. nih.govorganic-chemistry.org The choice of reducing agent is crucial to avoid side reactions and achieve high yields.

| Precursor | Reaction | Key Intermediate | Product | Ref |

| 1,5-Dicarbonyl compound and amine | Double Reductive Amination | Cyclic iminium ion | Polyhydroxypiperidine | chim.it |

| δ-Amino aldehyde | Intramolecular Reductive Amination | Cyclic iminium ion | Piperidine | nih.gov |

Catalytic Hydrogenation and Reduction of Aromatic Precursors

The reduction of stable aromatic precursors like pyridines is a direct and atom-economical route to synthesizing piperidines. oup.com

The asymmetric hydrogenation of pyridines is challenging due to their high resonance stabilization and ability to poison metal catalysts. unimi.it Quaternization of the pyridine nitrogen to form a pyridinium (B92312) salt lowers the resonance energy and prevents catalyst coordination, facilitating hydrogenation. unimi.itnih.gov

Iridium-based catalysts, such as those using the chiral phosphole ligand MP²-SEGPHOS, have been successfully employed for the asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts, yielding 2-aryl-substituted piperidines with high enantioselectivity. nih.gov Chiral iridium dinuclear complexes have also been used to hydrogenate polysubstituted pyridinium salts, affording piperidines with multiple stereogenic centers. oup.com Rhodium catalysts, in combination with chiral primary amines, can induce a reductive transamination of pyridinium salts, providing a variety of chiral piperidines with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts

| Catalyst System | Substrate Type | Key Outcome |

|---|---|---|

| Iridium / MP²-SEGPHOS | N-alkyl-2-alkylpyridinium salts | High enantioselectivity for 2-aryl-piperidines. nih.gov |

| Chiral Iridium Dinuclear Complexes | Polysubstituted pyridinium salts | Construction of multiple stereogenic centers. oup.com |

| Rhodium / Chiral Primary Amine | Pyridinium salts | Reductive transamination with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net |

A key strategy for synthesizing this compound analogs involves the reduction of a piperidine-2,6-dione or a piperidine-2,4-dione intermediate. A patented method for a similar compound, trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, starts with the reaction of p-fluorobenzaldehyde and triethyl phosphonoacetate. google.com The resulting product reacts with an N-methylamino derivative to form a cyclic piperidinedione intermediate. This dione (B5365651) is then reduced using a combination of potassium borohydride and boron trifluoride diethyl etherate in tetrahydrofuran (B95107) to yield the final trans-hydroxymethyl-piperidinol product. google.com This multi-step reduction of the dione functionality is crucial for establishing the desired trans stereochemistry of the hydroxyl and hydroxymethyl groups.

Regioselective and Stereoselective Epoxide Ring-Opening Reactions

The ring-opening of epoxides is a powerful and extensively utilized method for the synthesis of trans-3,4-disubstituted piperidines, including analogs of this compound. This strategy allows for the precise installation of substituents with well-defined stereochemistry. The regioselectivity of the nucleophilic attack on the epoxide ring is a critical factor, often influenced by the nature of the nucleophile, the catalyst, and the protecting groups on the piperidine nitrogen.

One notable approach involves the regioselective opening of an N-benzyl-3,4-epoxy-piperidine with lithium cyanide, generated in situ from acetocyanohydrin and lithium amide. This reaction proceeds with high regioselectivity to yield a precursor to a trans-4-aminomethyl-piperidin-3-ol building block nih.gov. The attack of the cyanide nucleophile preferentially occurs at the C4 position, leading to the desired trans stereochemistry. This method highlights the influence of the basic piperidine nitrogen in directing the regioselectivity of the epoxide opening nih.gov.

In a similar vein, the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines in the presence of lithium perchlorate (B79767) (LiClO₄) in acetonitrile (B52724) affords trans-(3R,4R)-4-aminopiperidin-3-ols youtube.com. This transformation is highly stereoselective, with the nucleophilic amine attacking the C4 position of the epoxide to give the trans product youtube.com. The stereochemical outcome is a result of an S(_N)2 mechanism, where the nucleophile attacks from the face opposite to the epoxide oxygen researchgate.net. The stability of the chair-like transition state, which places substituents in equatorial positions, favors the formation of the trans product researchgate.net.

The choice of catalyst can also control the regioselectivity of epoxide ring-opening reactions. For instance, a cationic aluminum salen catalyst has been shown to effectively control the regioselectivity of the nucleophilic ring opening of unbiased trans-2,3-disubstituted epoxides with nitrogen nucleophiles, yielding β-amino alcohols nih.gov. While not directly on a piperidine ring, this principle of catalyst-controlled regioselectivity is applicable to the synthesis of complex piperidine derivatives.

| Epoxide Precursor | Nucleophile | Catalyst/Reagent | Product | Key Outcome | Reference |

|---|---|---|---|---|---|

| N-benzyl-3,4-epoxy-piperidine | LiCN (from acetocyanohydrin and LiNH₂) | - | trans-4-cyanopiperidin-3-ol | High regioselectivity at C4 | nih.gov |

| (3R,4S)-3,4-epoxypiperidine | Amines | LiClO₄ in CH₃CN | trans-(3R,4R)-4-aminopiperidin-3-ols | High stereoselectivity | youtube.com |

| cis-4,5-epoxy-2-phenylpiperidine | Azide | - | trans-4-azido-5-hydroxypiperidine derivative | Follows SN2 mechanism with attack at the less hindered carbon | researchgate.net |

Condensation Reactions for Oxazolopiperidine Formation

The formation of oxazolopiperidine structures from this compound or its analogs can be achieved through condensation reactions. These reactions typically involve the reaction of the 1,2-amino alcohol functionality within the piperidine ring with an aldehyde or ketone. This process leads to the formation of a bicyclic system where an oxazolidine (B1195125) ring is fused to the piperidine ring.

The condensation of 2-hydroxymethylpiperidine (2-HMP) with various aldehydes provides a well-studied model for this type of transformation. This reaction yields hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines under mild conditions, often using a dehydrating agent like anhydrous magnesium sulfate (B86663) in a solvent such as dichloromethane (B109758) or toluene (B28343) at room temperature researchgate.net. The proposed mechanism for this reaction involves the initial formation of a hemiaminal, which then proceeds through an iminium intermediate to form the final oxazolidine product researchgate.net.

Applying this principle to this compound, a condensation reaction with an aldehyde would be expected to form a bicyclic oxazolopiperidine. The stereochemistry of the starting material would influence the stereochemical outcome of the newly formed bicyclic system. The reaction conditions, such as the choice of solvent and the presence of a dehydrating agent, can be optimized to achieve high yields of the desired oxazolopiperidine product researchgate.net.

Intermolecular Annulation Methods for Piperidine Rings

Intermolecular annulation reactions represent a convergent approach to the synthesis of the piperidine ring itself. These methods involve the formation of the six-membered ring from two or more acyclic components. Such strategies can be designed to introduce the desired substitution pattern, including the trans-3,4-disubstitution found in the target molecule and its analogs.

One example of this approach is the use of [4+2] annulations for the synthesis of piperidines stanford.edu. These reactions, mechanistically similar to Diels-Alder reactions, can provide a high degree of stereocontrol. Another strategy involves [5+1] annulation methods, which have been effectively used in the preparation of piperidine derivatives nih.gov. These reactions typically involve the condensation of a five-carbon component with a one-atom component that provides the nitrogen for the ring.

While not always directly yielding this compound, these annulation methods are fundamental in constructing the core piperidine scaffold, which can then be further functionalized to introduce the required hydroxyl and hydroxymethyl groups. The choice of starting materials and reaction conditions is crucial for controlling the regio- and stereoselectivity of the annulation process stanford.edunih.gov.

Functional Group Transformations and Derivatization Strategies

Once the this compound core has been synthesized, a wide range of functional group transformations can be employed to create a diverse library of analogs. These transformations include selective oxidation of the hydroxyl groups, reduction of other functional groups, and nucleophilic substitution at the hydroxyl centers.

Selective Oxidation of Hydroxymethyl and Hydroxyl Groups

The presence of two distinct hydroxyl groups in this compound—a primary hydroxyl group on the hydroxymethyl substituent and a secondary hydroxyl group on the piperidine ring—presents an opportunity for selective oxidation. The differential reactivity of primary and secondary alcohols allows for chemoselective transformations.

For instance, the use of 2,2,6,6-tetramethylpiperidinooxy (TEMPO) in combination with a co-oxidant like bis-acetoxyiodobenzene (BAIB) has been shown to selectively oxidize primary alcohols in the presence of secondary alcohols to form lactones from 1,5-diols researchgate.net. This type of selectivity could be applied to this compound to selectively oxidize the primary hydroxymethyl group to an aldehyde or a carboxylic acid, while leaving the secondary hydroxyl group untouched. The intermediate hydroxy aldehyde from the selective oxidation of a primary alcohol can cyclize to form a lactol, which can then be further oxidized to the corresponding lactone researchgate.net.

Conversely, conditions can be chosen to favor the oxidation of the secondary alcohol. For example, some manganese-based catalysts have shown efficacy in the oxidation of vicinal diols to α-hydroxy ketones nih.gov. The choice of oxidant and reaction conditions is therefore critical in directing the oxidation to the desired hydroxyl group, enabling the synthesis of a variety of oxidized derivatives.

Reduction Reactions for Diversification

Reduction reactions are a key tool for the diversification of piperidine derivatives. These reactions can be used to transform various functional groups that may be present on the piperidine ring or its substituents. For example, if an ester or amide group is present at the C3 or C4 position, it can be reduced to a primary alcohol or an amine, respectively.

The reduction of an ester group on the piperidine ring to a primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) mdpi.com. This transformation is useful for introducing a hydroxymethyl group. Similarly, amides can be reduced to amines, providing a route to aminomethyl-substituted piperidines.

Furthermore, the reduction of a ketone at the C4 position of a piperidinone precursor can lead to the formation of the corresponding secondary alcohol, as seen in the synthesis of 4-hydroxypiperidine (B117109) derivatives mdpi.com. The stereochemical outcome of such reductions can often be controlled by the choice of reducing agent and reaction conditions.

| Substrate | Reducing Agent | Product | Transformation | Reference |

|---|---|---|---|---|

| Piperidine ester derivative | LiAlH₄ | Piperidine primary alcohol | Ester to alcohol | mdpi.com |

| Halogenated amide | NaBH₄ with Tf₂O activation | N-substituted piperidine | One-pot amide activation and reduction/cyclization | masterorganicchemistry.com |

| Piperidin-4-one | - | Piperidin-4-ol | Ketone to secondary alcohol | mdpi.com |

Nucleophilic Substitution Reactions at Hydroxyl Centers

The hydroxyl groups of this compound can be converted into better leaving groups to facilitate nucleophilic substitution reactions. This is a common strategy for introducing a wide variety of functional groups. The hydroxyl group itself is a poor leaving group, but it can be activated by conversion to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs) chemistrysteps.comnews-medical.net.

The reaction of an alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate or mesylate, respectively. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles in an S(_N)2 reaction chemistrysteps.com. This process allows for the introduction of azides, halides, cyanides, and other nucleophilic moieties with inversion of stereochemistry at the reaction center.

For example, a primary alcohol on a piperidine derivative can be converted to a mesylate and subsequently displaced by an amine to yield a secondary amine mdpi.com. This two-step sequence is a reliable method for converting a hydroxyl group into an amino group. The differential reactivity of the primary and secondary hydroxyl groups in this compound could potentially allow for selective activation and substitution at one of the hydroxyl centers.

Mechanistic Investigations of this compound Synthetic Routes

The synthesis of this compound and its derivatives is often centered on achieving specific stereochemistry. Mechanistic studies have illuminated several pathways that yield the desired trans configuration with high selectivity. Key among these are methods involving hydroboration-oxidation and the regioselective ring-opening of epoxides. researchgate.net

Two prominent diastereoselective routes have been developed that provide access to the trans-3,4-disubstituted piperidine core. The first involves a hydroboration/oxidation sequence, while the second relies on the regioselective ring-opening of an epoxide. researchgate.net A critical observation in both methods is the positive influence of the basic piperidine nitrogen on the regioselectivity of the reactions. researchgate.net

Hydroboration-Oxidation Route

The hydroboration-oxidation of alkene precursors, such as those derived from 4-hydroxymethylpyridine, serves as a powerful method for establishing the trans-diol stereochemistry. researchgate.net The mechanism of hydroboration is a well-established organic transformation where a borane (B79455) species adds across a double bond. nih.govmasterorganicchemistry.com This process is characterized by a syn-addition, where the boron atom and a hydride ion are delivered to the same face of the π-system, typically proceeding through a four-membered transition state. nih.govmasterorganicchemistry.com

The regioselectivity generally follows an anti-Markovnikov pattern, with the boron adding to the less substituted carbon. masterorganicchemistry.com Subsequent oxidation, commonly with hydrogen peroxide under basic conditions, replaces the carbon-boron bond with a carbon-hydroxyl bond, crucially with retention of configuration. masterorganicchemistry.combeilstein-journals.org This sequence ensures that the resulting alcohol has a defined stereochemistry relative to the newly formed C-H bond. In the synthesis of this compound analogs, the stereocontrol arises from the directed addition of the borane, influenced by existing substituents, leading to the desired trans product. researchgate.net Interestingly, investigations into the hydroboration of certain cyclic systems have revealed that a retro-hydroboration and subsequent re-hydroboration can sometimes occur, providing a pathway to thermodynamically favored trans products. nih.gov

Epoxide Ring-Opening Route

A second major pathway involves the nucleophilic ring-opening of a strategically formed N-protected-3,4-epoxypiperidine. researchgate.net Epoxides are highly useful three-membered cyclic ether intermediates in synthesis due to their inherent ring strain, which facilitates ring-opening by a wide range of nucleophiles. nih.gov The regioselectivity of the opening (attack at the C3 vs. C4 position) is a key challenge and can be controlled by the choice of nucleophile, solvent, and the presence of Lewis acids. mdpi.com

For the synthesis of this compound analogs, a common strategy is the attack of a cyanide nucleophile, such as that generated from LiCN, on an N-benzyl-3,4-epoxy-piperidine. researchgate.net This nucleophilic attack proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack. This inversion is fundamental to establishing the trans relationship between the incoming nucleophile (which is later converted to the hydroxymethyl group) and the existing hydroxyl group formed from the epoxide oxygen. The regioselectivity of this attack is influenced by the piperidine nitrogen, which can direct the incoming nucleophile. researchgate.net

| Synthetic Route | Key Reagents | Mechanism Highlights | Stereochemical Outcome |

| Hydroboration-Oxidation | 1. Borane (BH₃)2. H₂O₂, NaOH | Syn-addition of H and B across a C=C bond. masterorganicchemistry.com Oxidation with retention of configuration. masterorganicchemistry.com | trans-diol configuration |

| Epoxide Ring-Opening | N-protected-3,4-epoxypiperidine, Nucleophile (e.g., LiCN) | SN2 attack by nucleophile on an epoxide carbon. researchgate.net Inversion of stereochemistry at the point of attack. | trans relationship between the new substituent and the hydroxyl group |

This compound as a Key Intermediate in Complex Molecule Synthesis

The specific stereochemical and functional group arrangement of this compound makes it a valuable chiral building block for the synthesis of complex, biologically active molecules, particularly pharmaceuticals. nih.gov Its rigid piperidine scaffold and orthogonally placed functional groups (hydroxyl and hydroxymethyl) allow for sequential and selective modifications.

A prominent example is the use of a close analog, (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine , as a pivotal intermediate in the industrial synthesis of Paroxetine . google.com Paroxetine is a widely used antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. google.com The synthesis involves creating the piperidine ring and then carefully installing the required substituents with the correct trans stereochemistry, for which the intermediate is essential. google.com

Another application is in the creation of specialized molecular probes. Researchers have designed and synthesized a novel Dansyl-nucleoside surrogate using (±)-trans-4-(hydroxymethyl)piperidin-3-ol. researchgate.net This surrogate was incorporated into DNA probes to sense changes in DNA duplexes through colorimetric and fluorometric responses. The piperidine diol serves as the core scaffold, mimicking the sugar-phosphate backbone of DNA while positioning the environmentally sensitive dansyl fluorophore. researchgate.net

Furthermore, the broader class of 3,4-disubstituted piperidines are key intermediates in the synthesis of potent opioid receptor antagonists. For example, the common intermediate (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine is used to prepare compounds like LY255582 (a centrally-active opioid antagonist) and LY246736 (a peripherally-active opioid antagonist). nih.gov The synthesis of these complex molecules relies on the regio- and stereospecific construction of the trans-disubstituted piperidine core. nih.gov Similarly, related piperidine structures are used as intermediates for novel classes of fentanyl analogues, which are highly active narcotic analgesics. researchgate.net

| Intermediate | Complex Molecule Synthesized | Application Area | Reference |

| (-)-trans-4-(4'-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | Paroxetine | Pharmaceutical (Antidepressant) | google.com |

| (±)-trans-4-(hydroxymethyl)piperidin-3-ol | Dansyl-nucleoside surrogate | Biotechnology (DNA Probe) | researchgate.net |

| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | LY255582, LY246736 | Pharmaceutical (Opioid Antagonists) | nih.gov |

Advanced Spectroscopic and Structural Characterization of Trans 3 Hydroxymethyl Piperidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing detailed information about the carbon-hydrogen framework and the relative orientation of substituents.

One-Dimensional (¹H, ¹³C) NMR Spectroscopic Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the number and chemical environment of protons and carbons in a molecule. For trans-3-(Hydroxymethyl)piperidin-4-ol, the piperidine (B6355638) ring is expected to adopt a chair conformation, which influences the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the piperidine ring, the hydroxymethyl group, and the hydroxyl groups. The protons attached to the carbon atoms of the piperidine ring (C2, C3, C4, C5, and C6) would likely appear in the upfield region of the spectrum. The protons of the hydroxymethyl group (-CH₂OH) would present as a multiplet, with its chemical shift influenced by the neighboring hydroxyl group and the piperidine ring. The protons of the two hydroxyl groups (-OH) and the amine proton (-NH) are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display six distinct signals, corresponding to the six carbon atoms in this compound. The chemical shifts of the carbon atoms in the piperidine ring would be indicative of their substitution pattern. The carbon of the hydroxymethyl group would resonate at a characteristic chemical shift, while the carbons bearing the hydroxyl groups (C3 and C4) would be shifted downfield due to the deshielding effect of the oxygen atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous piperidine structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | ~2.5-3.0 | ~45-50 |

| C3 | ~1.8-2.2 | ~40-45 |

| C4 | ~3.5-4.0 | ~65-70 |

| C5 | ~1.4-1.8 | ~30-35 |

| C6 | ~2.5-3.0 | ~45-50 |

| -CH₂OH | ~3.4-3.8 | ~60-65 |

Two-Dimensional (COSY, HSQC, NOESY) NMR Techniques for Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for confirming the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the molecule. sdsu.edu For instance, cross-peaks would be observed between the protons on C2 and C3, C3 and C4, C4 and C5, and C5 and C6, confirming the connectivity within the piperidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms. This experiment would definitively assign each proton signal to its corresponding carbon atom in the piperidine ring and the hydroxymethyl group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is particularly crucial for establishing the trans stereochemistry of the hydroxymethyl and hydroxyl groups. In the chair conformation of the piperidine ring, a NOESY spectrum would show through-space correlations between protons that are in close proximity. For the trans isomer, NOE correlations would be expected between axial protons on the same side of the ring, which would help in assigning the relative stereochemistry at C3 and C4. The absence of key NOE signals that would be present in the cis isomer would further confirm the trans configuration.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) would likely be the preferred ionization method.

The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the molecular formula, C₆H₁₃NO₂, with high accuracy.

Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern of piperidine alkaloids often involves initial losses of small neutral molecules such as water (H₂O) from the hydroxyl groups. scispace.com Subsequent fragmentation could involve ring opening of the piperidine moiety. A plausible fragmentation pathway could involve the loss of the hydroxymethyl group or cleavage of the C-C bonds within the piperidine ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 132.0968 | Protonated molecule |

| [M+H-H₂O]⁺ | 114.0862 | Loss of a water molecule |

| [M+H-CH₂O]⁺ | 102.0913 | Loss of formaldehyde |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl, amine, and C-H bonds.

A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. bsu.by The N-H stretching vibration of the secondary amine in the piperidine ring would be expected to appear as a medium intensity band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the O-H and N-H groups, as well as C-O stretching vibrations, would be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (amine) | 3300-3500 (medium) | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C-O | 1000-1250 | Stretching |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is then used to calculate the empirical formula of the compound. For this compound, with a molecular formula of C₆H₁₃NO₂, the theoretical elemental composition can be calculated. webqc.org

The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values to confirm the elemental composition and purity of the synthesized compound.

Table 4: Elemental Analysis Data for C₆H₁₃NO₂

| Element | Molecular Weight | Theoretical Percentage |

|---|---|---|

| Carbon (C) | 72.06 | 54.94% |

| Hydrogen (H) | 13.10 | 10.00% |

| Nitrogen (N) | 14.01 | 10.68% |

| Oxygen (O) | 32.00 | 24.39% |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry. For this compound, a successful crystal structure analysis would unambiguously confirm its molecular structure and the trans orientation of the hydroxymethyl and hydroxyl groups.

The analysis would be expected to reveal that the piperidine ring adopts a stable chair conformation in the solid state. iucr.org The substituents at C3 and C4 would be positioned to minimize steric interactions. In the trans configuration, one substituent would likely be in an axial position and the other in an equatorial position, or both could be equatorial depending on the most stable chair conformation. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl and amine groups, forming a complex three-dimensional network. semanticscholar.org

The three-dimensional structure of the piperidine ring is a critical determinant of its chemical reactivity and biological activity. For substituted piperidines like this compound, a detailed conformational analysis is essential to understand its molecular behavior. The non-planar, saturated heterocyclic ring system is not static but exists in a dynamic equilibrium between several conformations, with the chair form being the most significant.

Chair and Half-Chair Conformations in this compound Derivatives

The piperidine ring, analogous to cyclohexane (B81311), predominantly adopts a chair conformation, which effectively minimizes both angle strain and torsional strain. For a trans-3,4-disubstituted piperidine, this results in two possible chair conformers that can interconvert via a process known as ring flipping. One conformer places both the hydroxymethyl group at C3 and the hydroxyl group at C4 in equatorial positions (diequatorial), while the other places them in axial positions (diaxial).

The diequatorial conformation is overwhelmingly the more stable and thus the most populated form. This preference is driven by the avoidance of severe steric hindrance, specifically 1,3-diaxial interactions, which would destabilize the diaxial conformer. In the diaxial arrangement, the axial substituents would experience steric repulsion from the axial hydrogen atoms on the same side of the ring.

While the chair form is the global energy minimum, other less stable conformations exist on the potential energy surface. These include the boat, twist-boat (or skew-boat), and half-chair forms. The half-chair conformation is the most energetic and serves as the transition state during the interconversion from the chair to the twist-boat form. wikipedia.org The boat conformation is destabilized by steric "flagpole" interactions between hydrogens at C1 and C4 and by torsional strain from eclipsed bonds. The twist-boat conformation alleviates some of this strain and is therefore slightly more stable than the true boat form. wikipedia.org However, for a simple disubstituted piperidine like this compound, the population of these non-chair forms at equilibrium is negligible under standard conditions.

Table 1: Estimated Relative Conformational Energies for the Piperidine Ring

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 | Most stable; staggered bonds; minimal strain. |

| Twist-Boat | ~5.5 | Flexible form; less strain than boat. |

| Boat | ~6.9 | Unstable; flagpole interactions and torsional strain. |

Note: Values are generalized based on the cyclohexane system, which is a close carbocyclic analog. wikipedia.org

The definitive determination of the preferred chair conformation is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 10–12 Hz) are observed for protons with a diaxial relationship (180° dihedral angle), confirming a chair conformation with axial protons. ias.ac.in For the diequatorial conformer of this compound, the protons at C3 and C4 would both be axial, leading to a large, characteristic diaxial coupling constant.

Table 2: Typical ¹H-¹H Coupling Constants for a Diequatorial Chair Conformer

| Coupling | Dihedral Angle (approx.) | Expected J-value (Hz) |

|---|---|---|

| J (H_axial, H_axial) | ~180° | 10 - 12 |

| J (H_axial, H_equatorial) | ~60° | 2 - 5 |

Note: These values are characteristic for protons on a six-membered ring in a rigid chair conformation. researchgate.net

Investigation of Conformational Flexibility and Pseudorotation

The piperidine ring possesses significant conformational flexibility. The most important dynamic process is the ring inversion, or "ring flip," which interconverts the two chair conformations (in this case, the diequatorial and diaxial forms). This process is rapid at room temperature, proceeding through higher-energy intermediates like the half-chair and twist-boat. scribd.com The energy barrier for ring inversion in piperidine is approximately 10-11 kcal/mol, which means that while the diequatorial form is dominant, the molecule is not rigidly locked in this conformation. scribd.com

Another aspect of flexibility in piperidine is the pyramidal inversion at the nitrogen atom, where the nitrogen and its three attached groups rapidly oscillate through a planar transition state. This process has a much lower energy barrier (around 6-8 kcal/mol) than ring inversion and results in the interconversion of the axial and equatorial positions of the N-H proton or any N-substituent. scribd.com

Table 3: Typical Energy Barriers for Conformational Processes in Piperidines

| Process | Description | Approximate Energy Barrier (kcal/mol) |

|---|---|---|

| Nitrogen Inversion | Interconversion of N-H axial and equatorial positions. | 6 - 8 |

Note: Energy barriers can be influenced by substitution patterns and solvent effects. scribd.comacs.org

The interplay of these dynamic processes defines the conformational landscape of this compound. While the static picture is dominated by the diequatorial chair conformer, its flexibility and the potential for interconversion are key to a complete understanding of its molecular properties.

Computational Chemistry and Molecular Modeling of Trans 3 Hydroxymethyl Piperidin 4 Ol Derivatives

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Structural Prediction

Predicting the three-dimensional structure of a molecule is the foundation of computational analysis. Both Quantum Mechanics (QM) and Molecular Mechanics (MM) are employed for this purpose, often in a complementary fashion.

MM methods utilize classical physics principles to calculate the potential energy of a molecule as a function of its atomic coordinates. These force-field-based methods are computationally efficient, making them suitable for initial conformational searches of flexible molecules like piperidine (B6355638) derivatives.

QM methods, on the other hand, are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and geometry. Density Functional Theory (DFT) is a widely used QM method for geometry optimization. researchgate.net For piperidine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to obtain precise bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometry corresponds to a minimum on the potential energy surface. Studies on similar piperidin-4-one derivatives have successfully used the B3LYP/6-31G(d,p) level of theory to calculate and confirm the geometry of the compounds, showing good agreement with experimental data from X-ray diffraction. nih.gov

The combination of MM for broad conformational sampling followed by QM optimization of the most stable conformers provides a robust approach for predicting the most likely structures of trans-3-(Hydroxymethyl)piperidin-4-ol derivatives.

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for a Piperidine Ring Derivative Data is hypothetical and for illustrative purposes, based on typical findings in computational studies.

| Parameter | MM Prediction (Å/°) | QM (DFT) Prediction (Å/°) | Experimental (X-ray) (Å/°) |

|---|---|---|---|

| C-N Bond Length | 1.48 | 1.47 | 1.47 |

| C-C Bond Length | 1.54 | 1.53 | 1.53 |

| C-O Bond Length | 1.43 | 1.42 | 1.42 |

| C-N-C Bond Angle | 111.5 | 112.0 | 112.1 |

| C-C-C Bond Angle | 110.0 | 110.5 | 110.4 |

Molecular Dynamics (MD) Simulations for Conformational Sampling

While QM and MM calculations predict static, low-energy structures, molecules are dynamic entities. mdpi.com Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time, providing insights into its flexibility and stability in a simulated biological environment (e.g., in explicit solvent). researchgate.net

For piperidine derivatives, MD simulations, often run for nanoseconds (ns), track the atomic motions of the molecule. nih.gov Key analyses from these simulations include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD plot indicates that the molecule has reached equilibrium and is conformationally stable within the simulation period. nih.govnih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify flexible regions of the molecule. For derivatives of this compound, this can reveal the mobility of the hydroxymethyl and hydroxyl substituents.

MD simulations have been used to confirm the conformational stability of various piperidine-based compounds, showing that the ligand remains stable within the binding site of its target protein over the simulation time. nih.gov

In Silico Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. nih.gov This method is crucial for understanding the molecular basis of a drug's activity and for virtual screening of potential drug candidates. mdpi.com

For derivatives of this compound, docking studies can elucidate how the molecule interacts with the amino acid residues in the active site of a biological target. The piperidin-4-ol moiety is particularly important as it can participate in key hydrogen bonding interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen, often protonated under physiological conditions, can form crucial ionic or cation-π interactions. nih.gov

Docking studies on similar 4-hydroxypiperidine (B117109) derivatives have revealed critical interactions, such as:

A salt bridge between the protonated piperidine nitrogen and an aspartic acid residue (e.g., Asp114) in the binding pocket. nih.gov

Hydrogen bonding between the ether oxygen or hydroxyl group and residues like tyrosine (e.g., Tyr115). nih.gov

Hydrophobic or π-π stacking interactions between aromatic substituents on the piperidine ring and residues like phenylalanine or tryptophan. nih.gov

The results are often quantified by a docking score or an estimated binding energy, which helps to rank different derivatives based on their predicted affinity for the target. nih.gov

Table 2: Illustrative Docking Results for a Piperidin-4-ol Derivative Data is hypothetical and for illustrative purposes.

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Asp114, Tyr115, Phe398 |

| Hydrogen Bonds | 2 | Asp114, Tyr115 |

| Cation-π Interactions | 1 | Phe398 |

| Hydrophobic Interactions | 3 | Val112, Leu190, Trp395 |

Electronic-Topological Method (ETM) in Structure-Activity Relationship Prediction

The Electronic-Topological Method (ETM) is a specialized approach in quantitative structure-activity relationship (QSAR) studies used to identify the structural and electronic features (pharmacophores) responsible for a molecule's biological activity. nih.gov This method combines conformational and quantum-mechanical calculation data to build a predictive model.

In the context of piperidine derivatives, the ETM has been successfully applied to series of morphinomimetics to predict their analgesic activity. nih.gov The process involves:

Conformational and QM Analysis: Calculating the stable conformations and electronic properties (e.g., atomic charges) for a series of active and inactive compounds.

Feature Selection: Identifying specific atoms or fragments and their associated geometric and electronic parameters that are critical for activity.

Pharmacophore and Anti-Pharmacophore Identification: The ETM algorithm identifies combinations of these features that are consistently present in active molecules (pharmacophores) and those present in inactive molecules (anti-pharmacophores).

Activity Prediction: A system is developed based on the presence or absence of these pharmacophoric and anti-pharmacophoric fragments to predict the activity of new, untested compounds.

This method allows for the computer-aided screening and design of novel compounds with desired biological properties by ensuring they contain the necessary structural and electronic features for target interaction. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. researchgate.netnih.gov For derivatives of this compound, DFT provides insights into properties that govern their behavior at a molecular level.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, typically colored blue), which are crucial for predicting sites of intermolecular interactions. nih.gov

Global Chemical Reactivity Descriptors: Using HOMO and LUMO energies, parameters like chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. nih.gov

DFT studies on various piperidine derivatives have been used to correlate their electronic properties with their biological activities. researchgate.net

Table 3: Sample DFT-Calculated Electronic Properties for a Piperidine Derivative Data is hypothetical and for illustrative purposes.

| Property | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the outermost electrons |

| LUMO Energy | -1.2 | Energy of the lowest available electron orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

| Ionization Potential | 6.5 | Energy required to remove an electron |

| Electron Affinity | 1.2 | Energy released when gaining an electron |

Non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, are crucial for molecular conformation and ligand-receptor binding. protheragen.ainih.gov The Reduced Density Gradient (RDG) is a scalar field derived from the electron density (ρ) and its gradient (∇ρ) that is exceptionally useful for visualizing these weak interactions. protheragen.airesearchgate.net

The NCI analysis method involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. unam.mx This generates a 2D plot with distinct spikes that characterize different interaction types:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Appear as spikes at negative sign(λ₂)ρ values.

Weak Interactions (e.g., van der Waals): Appear as spikes near sign(λ₂)ρ = 0.

Strong Repulsive Interactions (e.g., Steric Clashes): Appear as spikes at positive sign(λ₂)ρ values.

These interactions can then be visualized as 3D isosurfaces in molecular space, with different colors representing the nature of the interaction (e.g., blue for hydrogen bonds, green for van der Waals, red for steric repulsion). researchgate.netresearchgate.net This provides a detailed picture of the intramolecular and intermolecular forces that stabilize the structure of this compound derivatives.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgnih.gov QTAIM analysis can characterize the nature of chemical bonds within a molecule like a this compound derivative.

The analysis focuses on the critical points of the electron density, where the gradient of ρ is zero. A Bond Critical Point (BCP) is found along the path of maximum electron density between two bonded atoms, known as the bond path. wiley-vch.de Several properties are analyzed at the BCP to classify the interaction:

Electron Density (ρ(r)): Its value correlates with the bond order.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the bond. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions. researchgate.net

Total Electron Energy Density (H(r)): The sign of H(r) can also help distinguish between interaction types.

QTAIM provides a quantitative framework for describing the covalent bonds within the piperidine ring and the C-O and O-H bonds, as well as weaker intramolecular hydrogen bonds. wiley-vch.de

Table 4: Illustrative QTAIM Parameters at Bond Critical Points (BCPs) Data is hypothetical and for illustrative purposes.

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Bond Type |

|---|---|---|---|---|

| C-C (ring) | 0.25 | -0.65 | -0.28 | Covalent |

| C-N (ring) | 0.27 | -0.70 | -0.31 | Polar Covalent |

| O-H···N (intramolecular) | 0.03 | +0.09 | +0.001 | Hydrogen Bond |

Structure Activity Relationship Sar Studies of Piperidinol Scaffolds

Stereochemical Influence on Molecular Recognition and Functional Activity

Stereochemistry is a paramount factor in the biological activity of piperidinol scaffolds. The spatial orientation of substituents on the piperidine (B6355638) ring can dramatically alter a compound's binding affinity and functional effect (agonist versus antagonist).

Research into closely related structures, such as N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, has demonstrated that the trans relationship between the substituents at the 3 and 4 positions is a key determinant of their activity as pure opioid receptor antagonists. nih.govnih.gov In contrast, the corresponding cis-isomer exhibits mixed agonist-antagonist properties. nih.gov This highlights that the relative orientation of these groups is crucial for the molecule to adopt the correct conformation for antagonist activity at the receptor.

Furthermore, the absolute configuration (chirality) at stereocenters is vital. Studies on resolved enantiomers of trans-3,4-disubstituted piperidines have shown that one enantiomer is often significantly more potent than the other. nih.gov For example, the (3R,4R)-isomer of a potent opioid antagonist was found to be more active than its (3S,4S)-counterpart. nih.gov These findings underscore that receptor binding pockets are chiral environments, and effective molecular recognition depends on a precise stereochemical match between the ligand and the receptor. nih.govacs.org For trans-3-(Hydroxymethyl)piperidin-4-ol, this implies that the relative and absolute stereochemistry of the hydroxyl and hydroxymethyl groups would be a critical factor in its interaction with a specific biological target.

Impact of Substituent Modifications on Pharmacological Interactions

Modifying the substituents on the piperidinol scaffold is a fundamental strategy in medicinal chemistry to fine-tune pharmacological properties such as potency, selectivity, and efficacy.

N-Substitution: The nitrogen atom of the piperidine ring is a common point of modification. In many classes of piperidine-based compounds, the nature of the N-substituent modulates receptor selectivity and can switch a compound from an agonist to an antagonist, although this is not always the case. nih.gov For the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series of opioid antagonists, the N-substituent was found to affect antagonist potency and receptor selectivity, but the core antagonist property was conferred by the trans-3,4-disubstituted scaffold itself. nih.govnih.gov

Ring Substituents: The nature of the groups at other positions on the ring is equally important. SAR studies on 4-(3-hydroxyphenyl)piperidines revealed that removing the 3-hydroxyl group or moving it to another position on the phenyl ring significantly decreased both binding affinity and antagonist efficacy at opioid receptors. nih.gov This indicates that the hydroxyl group is a critical pharmacophoric element, likely participating in a key hydrogen bond interaction within the receptor's active site. Bioisosteric replacement, where one functional group is replaced by another with similar physicochemical properties, can be a successful strategy. For instance, replacing the phenolic hydroxyl group with a carboxamide moiety was shown to maintain high affinity and potent antagonist activity. nih.gov

These principles suggest that for this compound, the hydroxyl and hydroxymethyl groups are key features whose modification would profoundly impact biological activity.

| Compound | N-Substituent | Phenyl Ring Substituent | μ-Opioid Receptor Binding Affinity (Ki, nM) | μ-Opioid Receptor Antagonist Potency (Kb, nM) |

|---|---|---|---|---|

| LY255582 | -CH2CH2-Ph(3-OH) | 3-OH | 0.1 | 0.04 |

| 5a | -CH2CH2-Ph(2-OH) | 3-OH | 19.8 | 1.5 |

| 5b | -CH2CH2-Ph(4-OH) | 3-OH | 3.8 | 0.5 |

| 5c | -CH2CH2-Ph | 3-OH | 1.7 | 0.7 |

| 5d | -CH2CH2-Ph(3-NH2) | 3-OH | 0.8 | 0.4 |

Identification and Mapping of Pharmacophores and Anti-Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For piperidine-containing scaffolds, pharmacophore models often include several key features. derpharmachemica.comnih.gov

A common pharmacophoric element is a basic nitrogen atom that is protonated at physiological pH, allowing it to form a crucial ionic interaction with an acidic residue (e.g., Aspartic acid) in the receptor binding site. nih.gov Other features are derived from the substituents. For this compound, the key pharmacophoric features would likely be:

A Positive Ionizable (PI) group: The piperidine nitrogen.

Hydrogen Bond Donor (HBD): The nitrogen atom (as N-H) and the two hydroxyl groups.

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the two hydroxyl groups.

Hydrophobic Features: The aliphatic carbon backbone of the piperidine ring can engage in hydrophobic or van der Waals interactions. researchgate.net

Anti-pharmacophores, conversely, are features that prevent or weaken binding. These might include sterically bulky groups that cause a clash with the receptor surface or functional groups that introduce unfavorable electronic or electrostatic interactions. The identification of both pharmacophoric and anti-pharmacophoric elements is essential for the rational design of new, more potent, and selective ligands.

Relationship Between Molecular Geometry and Ligand Binding Affinity

The three-dimensional shape of a molecule is critical for its ability to fit into a receptor's binding pocket. Piperidine rings typically adopt a low-energy chair conformation. For a trans-3,4-disubstituted piperidine, the two substituents will preferentially occupy a diequatorial position to minimize steric strain, though a diaxial conformation is also possible. The specific conformation adopted upon binding is the one that best complements the geometry of the receptor's active site.

Studies on conformationally constrained analogues can provide insight into the bioactive conformation of a ligand. For example, replacing a flexible piperidine ring with a rigid, bridged system like a quinuclidine (B89598) moiety forces the scaffold into a specific boat-like conformation. nih.gov The finding that such a rigid analogue maintained high binding affinity suggests that the receptor may accommodate or even prefer a piperidine conformation that deviates from an ideal chair state. nih.gov This indicates a degree of flexibility in either the ligand or the receptor binding site. The rigidity imparted by such bridged systems can also be advantageous for improving drug-like properties. nih.gov Therefore, the binding affinity of this compound would be intrinsically linked to the energy cost of adopting the specific chair or twist-boat conformation required for optimal interaction with its biological target. researchgate.net

Q & A

What are the optimal synthetic routes for trans-3-(Hydroxymethyl)piperidin-4-ol, and how is structural purity validated?

Level: Basic

Methodological Answer:

The synthesis of trans-3-(Hydroxymethyl)piperidin-4-ol derivatives can be achieved via cross-electrophile coupling, as demonstrated in the preparation of structurally similar piperidine derivatives. For example, benzyl 4-(hydroxymethyl)piperidine-1-carboxylate (a precursor) reacts with brominated silanes under palladium catalysis to yield coupled products . Key validation steps include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and stereochemistry.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity.

- Elemental Analysis: Ensures stoichiometric consistency (e.g., C, H, N, Cl percentages within ±0.4% of theoretical values, as seen in fluorophenyl-piperidine analogs) .

How do researchers determine the stereochemical configuration of this compound derivatives?

Level: Basic

Methodological Answer:

Stereochemical assignment relies on:

- Chiral Chromatography: Separates enantiomers using chiral stationary phases.

- X-ray Crystallography: Resolves absolute configuration, as applied to related trans-4-aryl-piperidine derivatives .

- NOESY NMR: Identifies spatial proximity of protons to confirm trans vs. cis configurations.

What methodologies are employed to evaluate the compound's activity on serotonin (5-HT) receptors?

Level: Advanced

Methodological Answer:

To assess receptor interactions:

- Radioligand Binding Assays: Use tritiated ligands (e.g., ³H-LSD) to measure binding affinity (Ki). For example, trans-piperidin-4-ol derivatives show Ki values of 11 nM for 5-HT1F receptors .

- Functional cAMP Assays: Monitor Gi/o-coupled receptor activity. Serotonin-induced cAMP inhibition (EC₅₀ = 0.1 nM) confirms receptor engagement .

- Selectivity Profiling: Test against related receptors (e.g., 5-HT1A, 5-HT2B) to rule off-target effects .

How can structure-activity relationship (SAR) studies be designed for hydroxymethyl-piperidin-4-ol derivatives?

Level: Advanced

Methodological Answer:

SAR studies involve systematic structural modifications:

- Varying Substituents: Introduce fluorophenyl, methoxyphenoxy, or quinolinyl groups to assess impact on bioactivity .

- Pharmacophore Mapping: Identify critical functional groups (e.g., hydroxymethyl at C3 enhances 5-HT1F antagonism) .

- In Silico Docking: Predict binding modes using homology models of target receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.